molecular formula C11H23Cl2N3O B1431114 N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride CAS No. 1426290-62-1

N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride

Cat. No. B1431114
M. Wt: 284.22 g/mol
InChI Key: LZKMZVJJIQYPJF-UHFFFAOYSA-N
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Description

“N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide” is a chemical compound with the CAS Number: 1153458-23-1 . It has a molecular weight of 211.31 and is typically stored at room temperature . The compound is usually in the form of an oil .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI Code for “N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide” is 1S/C11H21N3O/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14/h10,12H,1-9H2,(H,13,15) . The InChI Key is JEMAAFAEQNSYAF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide” has a molecular weight of 211.31 . It is typically stored at room temperature and is usually in the form of an oil .

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or in contact with skin . It may also cause eye damage and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While the specific future directions for “N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide” are not mentioned in the search results, research into the synthesis and applications of piperazine derivatives is ongoing . This includes the development of new methods for synthesis and the exploration of their potential uses in medicinal chemistry .

properties

IUPAC Name

N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14;;/h10,12H,1-9H2,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKMZVJJIQYPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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